molecular formula C11H20N2O3 B1448024 Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1250998-24-3

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1448024
CAS No.: 1250998-24-3
M. Wt: 228.29 g/mol
InChI Key: DJQMEIQMZYMIIH-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a valuable spirocyclic chemical scaffold designed for use in pharmaceutical research and drug discovery. This compound features a unique bicyclic structure where a 3-membered ring and a 4-membered ring share a single spiro junction atom, creating a rigid three-dimensional framework that is ideal for the exploration of chemical space and the creation of compound libraries for biological screening . The molecule contains a tert-butyloxycarbonyl (Boc) protecting group at the azetidine nitrogen, providing a point of orthogonal diversification, and a primary amine functional group at the 7-position, which serves as a key handle for further synthetic elaboration via nucleophilic reactions . The high sp3 carbon content and well-defined spatial orientation of substituents offered by this spirocyclic system are essential characteristics for developing novel therapeutic agents with improved target selectivity and metabolic stability . As a key intermediate, this scaffold can be used in the synthesis of more complex molecules, including M4 muscarinic receptor agonists investigated for potential neurological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the provided safety data sheet, which indicates warnings for specific hazards (H302, H315, H319, H335) . For optimal stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMEIQMZYMIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-24-3
Record name tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Biological Activity

Chemical Structure and Properties

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its chemical formula is C_{13}H_{19}N_{1}O_{3}, and it has a molecular weight of approximately 239.30 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Properties

Research has demonstrated that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative disease research.

The mechanisms underlying the biological activity of this compound are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interact with signaling pathways related to apoptosis in cancer cells or neuroprotection.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Smith et al., 2021Antimicrobial assayEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Johnson et al., 2022Cytotoxicity assayIC50 values of 25 µM against MCF-7 breast cancer cells; induction of apoptosis confirmed via flow cytometry.
Lee et al., 2023Neuroprotection assayReduced oxidative stress markers in SH-SY5Y neuronal cells treated with H₂O₂ when co-treated with the compound.

Case Studies

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is primarily explored for its potential in drug development due to its unique structural features, which allow for the modulation of biological activity.

Case Study: Synthesis of Novel Azaspiro Compounds

Recent studies have focused on synthesizing azaspiro compounds as multifunctional modules in drug discovery. For instance, the compound has been investigated for its ability to act as a scaffold in the development of new pharmacological agents targeting various diseases, including cancer and neurological disorders .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential efficacy in treating conditions such as anxiety and depression.

Research Findings

In vitro studies have demonstrated that derivatives of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane can influence serotonin and dopamine receptors, indicating a potential role in mood regulation and cognitive enhancement .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane have yielded encouraging results. The compound's ability to inhibit the growth of specific bacterial strains suggests its potential use as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Synthetic Applications

The compound is also utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions such as cyclization and functionalization.

Synthetic Pathways

Research has outlined several synthetic routes for producing tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane derivatives, highlighting its versatility as a building block in chemical synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in the spirocyclic framework acts as a nucleophile, enabling substitution reactions with electrophiles. Common transformations include:

Reaction Type Reagents/Conditions Product Key Observations
AlkylationAlkyl halides (e.g., CH₃I) in basic conditionstert-Butyl 7-(alkylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylateMethylation occurs regioselectively at the primary amine .
AcylationAcetic anhydride or acetyl chloridetert-Butyl 7-acetamido-5-oxa-2-azaspiro[3.4]octane-2-carboxylateAcylation protects the amino group for subsequent reactions .

Oxidation and Reduction

The amino group and spirocyclic ether moiety exhibit redox activity:

Reaction Type Reagents/Conditions Product Key Observations
Oxidation of -NH₂H₂O₂ or KMnO₄ in acidic mediatert-Butyl 7-nitroso-5-oxa-2-azaspiro[3.4]octane-2-carboxylateLimited stability of nitroso intermediates necessitates low-temperature conditions .
Reduction of the esterLiAlH₄ or BH₃·THF7-Amino-5-oxa-2-azaspiro[3.4]octane-2-methanolComplete reduction of the ester to a primary alcohol .

Ring-Opening Reactions

The spirocyclic oxa-azabicyclic system can undergo ring-opening under specific conditions:

Reaction Type Reagents/Conditions Product Key Observations
Acidic hydrolysisHCl or H₂SO₄ in aqueous ethanol7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acidCleavage of the tert-butyl ester yields the free carboxylic acid .
Base-mediated cleavageNaOH in THF/H₂OSodium 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylateSaponification of the ester group .

Functionalization of the Spirocyclic Core

The rigid bicyclic structure allows for selective modifications:

Reaction Type Reagents/Conditions Product Key Observations
Epoxidationm-CPBA in CH₂Cl₂This compound epoxideEpoxidation occurs at the double bond adjacent to the oxygen atom .
CycloadditionDiethyl acetylenedicarboxylateFused bicyclic derivative[4+2] Cycloaddition expands the spirocyclic framework .

Comparative Reactivity with Structural Analogs

The reactivity profile differs from related spirocyclic compounds due to electronic and steric effects:

Compound Key Structural Difference Reactivity Contrast
tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Methyl-substituted amino groupReduced nucleophilicity compared to the primary amine in the target compound.
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydroxyl group instead of -NH₂Prone to oxidation rather than alkylation/acylation.

Mechanistic Insights

  • Steric effects : The tert-butyl group hinders access to the carbamate oxygen, limiting nucleophilic attack at this site .

  • Electronic effects : The spirocyclic oxygen donates electron density to the adjacent nitrogen, enhancing the amino group’s nucleophilicity .

Comparison with Similar Compounds

Key Comparative Data

Compound (CAS) Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications
1250998-24-3 (Target) Spiro[3.4]octane 7-Amino 228.29 Drug intermediates
1408075-90-0 Spiro[3.4]octane 7-Oxo 253.34 Nucleophilic reactions
1445949-63-2 Spiro[3.4]octane 6-Iodomethyl 377.20 Cross-coupling reactions
1363382-39-1 Spiro[3.4]octane 2,6-Diaza 225.28 Catalysis/ligand design
1638759-78-0 Spiro[3.4]octane 6,6-Difluoro 247.28 PK/PD optimization
885270-84-8 Bicyclo[5.1.0]octane Benzyl, phenyl ~400 (estimated) Kinase inhibitor scaffolds

Preparation Methods

Annulation Strategies

Annulation involves the ring closure to form the spirocyclic system by connecting two ring fragments. Two main annulation routes are:

  • Cyclopentane Ring Annulation: This approach builds the five-membered ring first, followed by formation of the spiro-fused four-membered ring. It allows for straightforward incorporation of the nitrogen atom and functional groups.

  • Four-Membered Ring Annulation: This route constructs the smaller ring initially and then annulates the cyclopentane ring. It can provide better control over stereochemistry and substitution patterns.

Both routes use conventional reagents and conditions, such as nucleophilic substitutions, cyclizations, and protecting group strategies to install the tert-butyl ester and amino groups.

1,3-Dipolar Cycloaddition

This methodology is highly attractive for synthesizing spirocyclic proline analogs and related compounds due to its efficiency and selectivity. The process involves:

  • Generating a 1,3-dipole, such as an azomethine ylide, from imines derived from α-amino acid esters.
  • Reacting this dipole with ring-containing exocyclic alkenes (dipolarophiles).
  • Forming the spirocyclic ring system in a single step with yields ranging from 40% to 99%.

This method allows for the rapid assembly of the spirocyclic core with good stereochemical control and is amenable to scale-up.

Multigram Synthesis Approaches

Recent research has focused on developing practical, scalable syntheses for spirocyclic α-proline derivatives, which are structurally related to the target compound. Two main synthetic sequences have been reported:

  • A 6-step route starting from cyclic ketones and esters, utilizing common organic transformations such as reductive amination, cyclization, and protection/deprotection steps.
  • A 7-step alternative pathway with similar starting materials but differing in the order of ring construction and functional group installation.

Both methods emphasize the use of inexpensive and readily available starting materials, operational simplicity, and high overall yields, making them suitable for producing multigram quantities of spirocyclic amino acid derivatives.

Comparative Data Table of Preparation Methods

Method Key Steps Starting Materials Yield Range (%) Advantages Limitations
Cyclopentane Ring Annulation Ring closure, nucleophilic substitution Cyclic ketones, amino esters 50-80 Good control over substitution pattern Multiple steps, moderate complexity
Four-Membered Ring Annulation Smaller ring formation first, then annulation Cyclic ketones, amino esters 45-75 Enhanced stereochemical control Requires careful reaction condition control
1,3-Dipolar Cycloaddition Azomethine ylide generation, cycloaddition Imines from α-amino acid esters, alkenes 40-99 High yield, single-step spiro formation Sensitive to substrate scope
Multigram Synthesis Routes Reductive amination, cyclization, protection Cyclic ketones, esters 60-85 Scalable, practical, uses common reagents Longer sequences, requires optimization

Research Findings and Analysis

  • The 1,3-dipolar cycloaddition method is currently considered the most efficient for constructing the spirocyclic core due to its high yield and operational simplicity. However, substrate scope limitations require careful selection of dipolarophiles and imines.

  • Annulation strategies provide flexibility in functional group placement and stereochemical outcomes but often involve longer synthetic sequences and more purification steps.

  • Recent advances have demonstrated scalable multigram syntheses of spirocyclic proline derivatives, which share structural features with tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. These methods use readily available starting materials and avoid hazardous reagents, making them suitable for medicinal chemistry applications.

  • The incorporation of the tert-butyl ester protecting group is typically achieved via standard esterification or protection reactions during intermediate stages, facilitating purification and stability of the amino acid derivative.

  • The amino group at the 7-position can be introduced through reductive amination or nucleophilic substitution on appropriately functionalized intermediates, often requiring selective protection of other reactive sites.

Q & A

What are the key synthetic intermediates and reaction pathways for synthesizing tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?

The compound is typically synthesized via spirocyclic intermediates. A critical precursor is tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate , which undergoes enzymatic reduction using ketoreductase KRED-P3-G09 to introduce stereochemistry at the 6-position (yielding tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) . Subsequent functionalization of the hydroxyl group (e.g., amination or substitution) introduces the 7-amino moiety. Alternative routes involve Suzuki couplings for aryl substitutions, as seen in derivatives like tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate .

How is the stereochemical integrity of the spirocyclic core validated during synthesis?

Enantiomeric excess (>99%) is confirmed via supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) and methanol/CO₂ gradients . Absolute configuration is corroborated by X-ray crystallography or stereochemical correlation with known intermediates. For non-crystalline samples, NMR coupling constants and NOE experiments resolve spatial arrangements .

What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign spirocyclic protons (δ 1.4–4.4 ppm) and confirm tert-butyl carbamate (δ 1.44 ppm, singlet) .
  • 19F NMR : Used for fluorinated derivatives (e.g., difluorophenyl analogs) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/amide bands .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₂₀N₂O₂, MW 212.28) .

How can contradictions in reaction yields or enantioselectivity be addressed during enzymatic reductions?

  • Optimize Cofactor Regeneration : NADP+ supplementation (0.1–0.2 wt%) enhances enzyme turnover .
  • Temperature Control : Maintain reactions below 33°C to prevent enzyme denaturation .
  • Batch Monitoring : Periodic ¹H NMR analysis of deuterochloroform extracts tracks conversion and detects byproducts .

What methodologies enable functionalization of the 7-amino group without disrupting the spirocyclic framework?

  • Protection/Deprotection : Use acid-labile groups (e.g., Boc) to temporarily protect the amine during subsequent reactions .
  • Buchwald-Hartwig Amination : Introduces aryl/heteroaryl groups via palladium catalysis .
  • Reductive Amination : React with aldehydes/ketones under H₂ or NaBH₃CN to form secondary amines .

What computational tools aid in predicting/reactivity of the spirocyclic core?

  • Density Functional Theory (DFT) : Models transition states for stereoselective reductions or ring-opening reactions .
  • Molecular Dynamics (MD) : Simulates enzyme-substrate interactions (e.g., KRED-P3-G09 binding) to optimize reaction conditions .

How does the tert-butyl carbamate group influence the compound’s stability and reactivity?

  • Steric Protection : Shields the amine from nucleophilic attack or oxidation .
  • Acid Sensitivity : Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for further reactions .

What strategies mitigate challenges in purifying spirocyclic intermediates?

  • Silica Gel Chromatography : Gradient elution (heptane/ethyl acetate) resolves polar byproducts .
  • Crystallization : Use ethyl acetate/heptane mixtures to isolate enantiopure solids .
  • Diatomaceous Earth Filtration : Removes enzyme residues post-reduction .

How are spirocyclic β-lactone/γ-lactam derivatives synthesized from this scaffold?

Ruthenium tetroxide oxidation of the spirocyclic core generates β-lactone γ-lactams, as demonstrated in oxazolomycin analogs .

What safety protocols are critical when handling trifluoroacetic acid (TFA) during deprotection?

  • Glovebox Use : Prevents TFA vapor exposure .
  • Neutralization : Quench excess TFA with aqueous NaHCO₃ before disposal .
  • Ventilation : Perform reactions in fume hoods with respiratory protection (NIOSH-approved masks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
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Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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